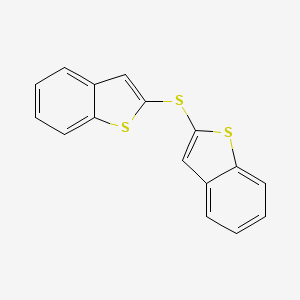

Benzothienyl sulfide

Description

Structure

3D Structure

Properties

CAS No. |

42248-28-2 |

|---|---|

Molecular Formula |

C16H10S3 |

Molecular Weight |

298.5 g/mol |

IUPAC Name |

2-(1-benzothiophen-2-ylsulfanyl)-1-benzothiophene |

InChI |

InChI=1S/C16H10S3/c1-3-7-13-11(5-1)9-15(17-13)19-16-10-12-6-2-4-8-14(12)18-16/h1-10H |

InChI Key |

OUSRGVUXOUUKKC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(S2)SC3=CC4=CC=CC=C4S3 |

Origin of Product |

United States |

Methodologies for the Synthesis of Benzothienyl Sulfide and Its Derivatives

Cyclization Reactions for Benzothiophene (B83047) Formation

The construction of the benzothiophene ring is a fundamental step in the synthesis of these compounds. Benzothiophene is a bicyclic heteroaromatic system where a benzene (B151609) ring is fused to a thiophene (B33073) ring. chemicalbook.com This fusion can occur at the 2,3-position ([b] site) or the 3,4-position ([c] site) of the thiophene ring, leading to benzo[b]thiophene and benzo[c]thiophene (B1209120) isomers, respectively. chemicalbook.com

Various intramolecular cyclization reactions of aryl sulfides are employed to create the benzothiophene core. chemicalbook.com Some notable methods include:

Electrophilic Cyclization of Alkynylthioanisoles : A stable dimethyl(thiodimethyl)sulfonium tetrafluoroborate (B81430) salt can be used for the electrophilic cyclization of o-alkynyl thioanisoles to produce 2,3-disubstituted benzo[b]thiophenes in excellent yields at room temperature. nih.gov This method is valued for its mild conditions and tolerance of various functional groups. nih.gov For instance, the reaction of phenyl-substituted alkynyl thioanisole (B89551) with the tetrafluoroborate salt in dichloromethane (B109758) results in a 99% yield of 3-(methylthio)-2-phenylbenzo[b]thiophene. nih.gov

Oxidation-Cyclization : Benzo[b]thiophene can be synthesized through the oxidation-cyclization of 2-phenylthioethanol using a Pd/Al catalyst at high temperatures. chemicalbook.com

Gas-Phase Cyclization of Arylmercapto Acetals : The use of ZnCl2-impregnated montmorillonite (B579905) as a catalyst in a gas-phase reaction of arylmercapto acetals can also yield benzo[b]thiophene. chemicalbook.com

Acid-Catalyzed Cyclization : Arylmercapto acetals can be cyclized using Amberlyst A-15 as a catalyst in boiling toluene. chemicalbook.com

From Arylthioacetic Acid : Arylthioacetic acid, which is formed from the reaction of thiophenol and chloroacetic acid, can be cyclized in acetic anhydride (B1165640) to yield 3-hydroxybenzo[b]thiophene. Subsequent dehydroxylation provides benzo[b]thiophene. chemicalbook.com

Oxidative Cyclization of 2-Mercaptocinnamic Acid : This method involves the use of potassium ferricyanide (B76249) (K3Fe(CN)6) in an alkaline solution or iodine to achieve oxidative cyclization and form benzo[b]thiophene. chemicalbook.com

Base-Promoted Propargyl–Allene Rearrangement : An efficient, metal-free protocol for benzothiophene synthesis involves a base-promoted propargyl–allenyl rearrangement followed by cyclization and allyl migration. beilstein-journals.org

Intermolecular Oxidative Cyclization : A manganese-catalyzed reaction between thiophenols and alkynes provides a route to multifunctional benzothiophenes. researchgate.net

Carbon-Sulfur Bond Formation Strategies

The formation of the C-S bond is a critical step in assembling benzothienyl sulfides. Various methodologies have been developed to achieve this, often employing transition metal catalysts.

Palladium-Catalyzed Arylthiolation : Palladium catalysts can be used for the regio- and stereoselective arylthiolation of alkynes with heteroaryl sulfides. acs.org This method can be sensitive to competitive dimerization of the alkyne, but this can be suppressed by using arylsulfanyl segments or specific alkylacetylenes. acs.org For example, less reactive 2-benzothienyl methyl sulfide (B99878) can react with 1-hexyne (B1330390) at 60 °C to yield the desired arylthiolation product with high regioselectivity. acs.org

Ullmann Coupling : A classic approach involves the Ullmann coupling reaction. For instance, the reaction between 2-iodobenzothiophene and a thiol precursor, mediated by copper(I) iodide (CuI) and 1,10-phenanthroline (B135089), can produce benzothienyl sulfides with high regioselectivity and yields.

Copper-Catalyzed Deaminative C-S Coupling : A one-pot, ligand-free copper-catalyzed method allows for the stereospecific C-S coupling of aryl thiols with enantioenriched tertiary benzylic amines, yielding highly enantiopure benzylic thioethers. mdpi.com

Decarboxylative C-S Coupling : Diaryl sulfides can be synthesized via the decarboxylative C-S bond formation from 2-nitrobenzoic acid and aryl thiols, catalyzed by CuI with 1,10-phenanthroline as a ligand. mdpi.com

Denitrogenative C-S Coupling : Unsymmetrical diaryl sulfides can be prepared from arylhydrazines and aryl thiols at room temperature using tert-butyl hydroperoxide (TBHP), potassium iodide (KI), and cesium carbonate (Cs2CO3) in water. mdpi.com

Photoredox Catalysis : Visible-light photoredox catalysis provides a modern approach for C-S bond formation. beilstein-journals.org For example, an iridium-catalyzed photoredox arylation of aryl thiols with aryl halides can be used. beilstein-journals.org In this process, the aromatic thiolate anion reductively quenches the photoexcited iridium catalyst. beilstein-journals.org

Functionalization and Derivatization Approaches for Benzothienyl Sulfides

Once the benzothienyl sulfide core is established, further modifications can be introduced through various functionalization and derivatization reactions.

Regioselective Substitution and Coupling Reactions

Regioselective reactions allow for the precise introduction of functional groups at specific positions on the this compound molecule.

Suzuki Coupling : Palladium-catalyzed Suzuki coupling is a versatile tool for creating C-C bonds. For example, 3-iodo-2-[5-(4-methoxyphenyl)thiophen-2-yl]-1-benzothiophene can undergo Suzuki coupling to yield a series of 3-substituted derivatives. researchgate.net Similarly, Suzuki coupling between benzothienyl boronic acid and various polycyclic heteroaromatic bromides is a key step in the synthesis of functionalized thiahelicenes. mdpi.com

Sulfonium-Mediated Arylation : The reaction of phenols with aryl sulfoxides, such as 2-benzothienyl sulfoxide (B87167), in the presence of trifluoroacetic anhydride can lead to the formation of biaryls through a nih.govnih.gov sigmatropic rearrangement. nih.govjst.go.jp The regioselectivity of this arylation is significantly influenced by substituents on the phenol (B47542). researchgate.net

Directed C-H Functionalization : Iridium-catalyzed C-H borylation allows for the regioselective introduction of boryl groups at the C5 or C4 and C6 positions of 2,1,3-benzothiadiazole (B189464) (BTD), creating versatile building blocks for further functionalization. nih.gov

Annulation Reactions : 8-Quinolinesulfenyl halides undergo regioselective annulation reactions with vinylic ethers and sulfides to produce condensed heterocyclic systems. nih.gov

Oxidative Derivatization to Sulfoxides and Sulfones

The sulfide group in benzothienyl sulfides can be oxidized to form the corresponding sulfoxides and sulfones, which often exhibit different chemical and physical properties.

Selective Oxidation : The selective oxidation of sulfides to sulfoxides or sulfones can be controlled by the choice of oxidizing agent and reaction conditions. rsc.org

Hydrogen Peroxide (H2O2) : 30% hydrogen peroxide can be used with various catalysts. Tantalum carbide catalyzes the formation of sulfoxides, while niobium carbide promotes the synthesis of sulfones. organic-chemistry.orgorganic-chemistry.org

meta-Chloroperbenzoic Acid (mCPBA) : mCPBA is a common reagent for oxidizing sulfides to sulfoxides and sulfones.

N-Fluorobenzenesulfonimide (NFSI) : The selective synthesis of sulfoxides or sulfones can be achieved by varying the loading of NFSI with water as the oxygen source. rsc.org

Selectfluor : This reagent, in combination with water, facilitates the efficient oxidation of sulfides to sulfoxides and sulfones at room temperature. organic-chemistry.orgorganic-chemistry.org

Lewis Acid-Catalyzed Sulfonylation : Diaryl sulfoxides can be synthesized by the Lewis acid-catalyzed sulfonylation of arenes with thionyl chloride. jchemrev.com

BF3-Mediated C-S Bond Formation : Arylsulfinic acids react with dimethoxybenzenes in the presence of boron trifluoride (BF3) to form diaryl sulfoxides. mdpi.com

Advanced Synthetic Protocols

Modern synthetic chemistry offers advanced protocols that provide greater efficiency, control, and access to complex molecular architectures.

One-Pot Tandem Reactions : Strategies that combine multiple reaction steps in a single pot, such as dual C-H functionalization of benzothiophene derivatives with a sulfur source like elemental sulfur (S8) using a palladium catalyst, offer an efficient route to construct the sulfide linkage.

Flow Chemistry : Electro-oxidative coupling of sulfides with activated methylene (B1212753) compounds to form sulfur ylides has been successfully demonstrated in continuous flow reactors, allowing for scalability and steady production. nih.gov

Photocatalysis : As mentioned earlier, visible-light photoredox catalysis is a powerful tool for C-S bond formation and other transformations under mild conditions. beilstein-journals.orgbeilstein-journals.org This includes the coupling of aryl thiols with aryl diazonium salts using organic dyes like Eosin (B541160) Y as the photocatalyst. beilstein-journals.org

Mechanochemical Synthesis : This solvent-free method involves the mechanical activation of reactants and is emerging as a green and efficient way to produce various materials, including sulfides. numberanalytics.com

Data Tables

Table 1: Examples of Cyclization Reactions for Benzothiophene Synthesis

| Starting Material(s) | Reagent/Catalyst | Product | Yield | Reference |

| Phenyl substituted alkynyl thioanisole | Dimethyl(thiodimethyl)sulfonium tetrafluoroborate | 3-(Methylthio)-2-phenylbenzo[b]thiophene | 99% | nih.gov |

| 2-Phenylthioethanol | Pd/Al | Benzo[b]thiophene | - | chemicalbook.com |

| Arylmercapto acetals | ZnCl2-impregnated montmorillonite | Benzo[b]thiophene | - | chemicalbook.com |

| Arylthioacetic acid | Acetic anhydride, then dehydroxylation | Benzo[b]thiophene | - | chemicalbook.com |

| Thiophenols and alkynes | Manganese catalyst | Multifunctional benzothiophenes | - | researchgate.net |

Table 2: Examples of Carbon-Sulfur Bond Formation Reactions

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product Type | Yield | Reference |

| 2-Benzothienyl methyl sulfide | 1-Hexyne | Palladium catalyst | Arylthiolation product | 80% | acs.org |

| 2-Iodobenzothiophene | Thiol precursor | CuI / 1,10-phenanthroline | This compound | High | |

| Aryl thiols | Enantioenriched tertiary benzylic amines | Copper catalyst | Benzylic thioethers | Excellent | mdpi.com |

| 2-Nitrobenzoic acid | Aryl thiols | CuI / 1,10-phenanthroline | Diaryl sulfides | - | mdpi.com |

| Arylhydrazines | Aryl thiols | TBHP / KI / Cs2CO3 | Unsymmetrical diaryl sulfides | Good | mdpi.com |

Table 3: Examples of Oxidative Derivatization of Sulfides

| Sulfide | Oxidizing Agent/Catalyst | Product | Selectivity | Reference |

| Various sulfides | H2O2 / Tantalum carbide | Sulfoxide | High | organic-chemistry.orgorganic-chemistry.org |

| Various sulfides | H2O2 / Niobium carbide | Sulfone | Efficient | organic-chemistry.org |

| Various sulfides | NFSI (varied loading) / H2O | Sulfoxide or Sulfone | Switchable | rsc.org |

| Various sulfides | Selectfluor / H2O | Sulfoxide/Sulfone | Nearly quantitative | organic-chemistry.orgorganic-chemistry.org |

| Arylsulfinic acids | Dimethoxybenzenes / BF3 | Diaryl sulfoxide | - | mdpi.com |

Biocatalytic Synthesis of Benzothienyl-Containing Compounds

The application of biocatalysis in synthesizing complex molecules has gained significant traction, offering sustainable and highly selective alternatives to traditional chemical methods. nih.govmdpi.com Enzymes, harnessed from nature or engineered through directed evolution, can perform intricate chemical transformations with high precision, often under mild reaction conditions. nih.govresearchgate.net In the context of benzothienyl-containing compounds, biocatalysis is primarily employed for the stereoselective functionalization of a pre-existing benzothiophene core rather than the de novo synthesis of the ring itself. These enzymatic strategies provide access to structurally complex and stereochemically rich molecules that are valuable for various applications, including fragment-based drug discovery. nih.govresearchgate.net

Key biocatalytic approaches include the use of engineered heme-dependent enzymes for new-to-nature carbene transfer reactions and oxidoreductases for biotransformations. nih.govscielo.br For instance, engineered variants of myoglobin (B1173299) have been developed to catalyze the intramolecular cyclopropanation of benzothiophene derivatives, creating sp³-rich polycyclic scaffolds. nih.govresearchgate.net This method introduces significant three-dimensional complexity, a desirable trait for medicinal chemistry fragments. researchgate.net The reaction involves the stereoselective cyclization of benzothienyl substrates that have diazo ester groups at either the C2 or C3 position. nih.gov Through directed evolution and computational modeling, carbene transferase enzymes with complementary regioselectivity have been developed to control the cyclization process. nih.govresearchgate.net

Another area of biocatalytic transformation involves the oxidation of the benzothiophene ring system. scielo.br Microorganisms such as Pseudomonas sp. have been shown to oxidize benzothiophene, leading to ring-opening products through pathways starting at either the benzene or the thiophene ring. scielo.br Furthermore, enzymes are used for the specific oxidation of sulfide groups to sulfoxides, a critical transformation in sulfur chemistry. scielo.br For example, the fungus Aspergillus japonicus has demonstrated selectivity in the sulfoxidation of thioanisole. scielo.br Lipases, such as Novozym 435 (N 435), have also been utilized in the synthesis of chiral molecules incorporating a benzothiophene unit, demonstrating the versatility of enzymes in creating complex benzothienyl-containing structures. mdpi.com

Detailed Research Findings:

Researchers have successfully developed a biocatalytic strategy using engineered myoglobin (Mb) variants for the asymmetric intramolecular cyclopropanation of diazoester-functionalized benzothiophenes. nih.gov An evolved biocatalyst, MbBTIC-C2, demonstrated high efficiency and enantioselectivity for a range of substituted benzothienyl molecules. nih.gov The enzyme tolerates various electron-withdrawing and electron-donating groups at the C5 and C6 positions of the benzothiophene ring, consistently delivering the desired cyclopropyl-lactone products in good yields and with excellent enantiomeric excess (>97% ee). nih.gov

Table 1: Substrate Scope of MbBTIC-C2 Biocatalyst for Intramolecular Cyclopropanation of C2-Functionalized Benzothiophenes nih.gov

| Substrate (Substituent at Indicated Position) | Product | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| 5-F (2b) | Cyclopropyl-lactone product | 99 | >99 |

| 5-Cl (2c) | Cyclopropyl-lactone product | 96 | >99 |

| 5-Br (2d) | Cyclopropyl-lactone product | 99 | >99 |

| 5-Me (2e) | Cyclopropyl-lactone product | 36 | >99 |

| 5-OMe (2f) | Cyclopropyl-lactone product | 62 | >99 |

| 6-F (2g) | Cyclopropyl-lactone product | 44 | 99 |

| 6-Cl (2h) | Cyclopropyl-lactone product | 33 | 98 |

| 6-Br (2i) | Cyclopropyl-lactone product | 25 | 97 |

| 6-Me (2j) | Cyclopropyl-lactone product | 33 | 99 |

Metal-Free and Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly influencing the synthesis of heterocyclic compounds like benzothienyl sulfides. mdpi.comroyalsocietypublishing.org These approaches prioritize the use of non-toxic reagents, renewable resources, safer solvents, and energy-efficient conditions, often avoiding the need for transition-metal catalysts which can be costly and toxic. royalsocietypublishing.orgrsc.org

One prominent metal-free strategy for synthesizing the benzothiophene core involves iodine-catalyzed cascade reactions. organic-chemistry.org This method allows for the synthesis of benzothiophene derivatives from substituted thiophenols and alkynes under solvent-free conditions, representing an efficient and economical pathway. organic-chemistry.org Another significant advancement is the use of visible-light photoredox catalysis, which harnesses light energy to drive chemical reactions under mild conditions. beilstein-journals.orgfrontiersin.org For instance, a metal-free, photosensitizer-free method has been developed for the C-S cross-coupling of aryl iodides and disulfides, providing an efficient route to aryl sulfides at room temperature using a clean and renewable light source. frontiersin.org Organic dyes like eosin Y can also serve as photoredox catalysts for the synthesis of benzothiophenes from diazonium salts and alkynes. organic-chemistry.org

Further embracing green principles, researchers have utilized thiourea (B124793) as an inexpensive and easy-to-handle surrogate for dihydrosulfide in domino reactions to construct benzothiophene and thieno[3,2-b]thiophene (B52689) scaffolds in high yields. organic-chemistry.org This approach avoids the use of more hazardous sulfur-containing reagents. Additionally, electrochemical synthesis offers a powerful, catalyst- and oxidant-free method. A practical and efficient electrochemical protocol enables the green synthesis of C-3-sulfonated benzothiophenes from 2-alkynylthioanisoles and sodium sulfinates, proceeding through a tandem radical addition-cyclization pathway that is easily scalable. organic-chemistry.org These methodologies highlight a shift towards more sustainable and environmentally benign synthetic routes in the production of sulfur-containing heterocyclic compounds. researchgate.net

Table 2: Overview of Selected Metal-Free and Green Synthesis Methods for Benzothiophene Derivatives

| Methodology | Reactants | Key Features | Reference |

|---|---|---|---|

| Iodine-Catalyzed Cascade Reaction | Substituted thiophenols and alkynes | Metal-free, solvent-free, economical | organic-chemistry.org |

| Visible-Light Photoredox Catalysis | Aryl iodides and disulfides | Metal-free, photosensitizer-free, room temperature | frontiersin.org |

| Thiourea as Dihydrosulfide Surrogate | Various precursors for domino reactions | Uses a cheap, non-toxic sulfur source; high yield | organic-chemistry.org |

| Electrochemical Synthesis | 2-Alkynylthioanisoles and sodium sulfinates | Oxidant-free, catalyst-free, scalable | organic-chemistry.org |

Reactivity and Mechanistic Elucidation of Benzothienyl Sulfide Transformations

Electron-Transfer Processes in Benzothienyl Sulfide (B99878) Chemistry

Electron transfer (ET) processes are fundamental to the redox chemistry of sulfur-containing aromatic compounds, including benzothienyl sulfides. These reactions involve the relocation of an electron from one chemical entity to another and are central to many electrochemical and photochemical transformations. wikipedia.org The mechanism of ET can be broadly categorized into outer-sphere and inner-sphere pathways. In outer-sphere ET, the reactants are not connected by a covalent bridge, and the electron "hops" through space. wikipedia.org Conversely, inner-sphere ET involves a transient or permanent bridging ligand that covalently connects the redox centers. wikipedia.org

The electronic structure of benzothienyl sulfide, characterized by a fused benzothiophene (B83047) core with a sulfide linkage, provides a π-conjugated system that can readily accommodate the addition or removal of electrons to form radical ions. vulcanchem.comuni-regensburg.de The reductive electron transfer behavior of related substituted furans and thiophenes has been studied, revealing the formation of radical anions, dianions, and even trianions upon accepting electrons. uni-regensburg.de The reduction potentials are sensitive to the structure of the π-conjugated system. uni-regensburg.de For benzothienyl sulfides, the initial ET step would likely involve the formation of a radical anion, where the unpaired electron is delocalized over the aromatic system.

In biological systems, ET is often mediated by metal-sulfur clusters, where iron-sulfur centers act as redox-active sites. nih.gov These clusters facilitate electron transport over significant distances with low reorganization energy, a key factor in Marcus theory for efficient ET. nih.gov While not proteins, the principles of electron hopping between redox centers are relevant to the conductive properties of materials derived from this compound. frontiersin.org Dissociative electron transfer (DET) is another relevant pathway, where the ET event is concerted with or immediately followed by bond cleavage. electrochem.org For sulfur-sulfur bonds, DET has been identified as a key mechanism, and similar pathways could be envisaged for the C–S bonds in this compound derivatives under specific reductive conditions, particularly where the ET step is slow. electrochem.org

Rearrangement Reactions Involving Benzothienyl Sulfoxides and Sulfonium (B1226848) Intermediates

The oxidation of benzothienyl sulfides to the corresponding sulfoxides introduces a highly versatile functional group that unlocks a rich variety of rearrangement reactions. These transformations typically proceed through reactive sulfonium intermediates and are powerful methods for carbon-carbon and carbon-heteroatom bond formation.

A prominent reaction cascade involving benzothienyl sulfoxides is the interrupted Pummerer reaction followed by a nih.govnih.gov sigmatropic rearrangement. researchgate.net The classical Pummerer rearrangement involves the conversion of a sulfoxide (B87167) to an α-acyloxy thioether in the presence of an acylating agent like acetic anhydride (B1165640). wikipedia.orgtcichemicals.com However, in the "interrupted" variant, the key electrophilic thial intermediate is trapped by an external nucleophile before the final acyloxy group transfer can occur. nih.govjst.go.jp

This strategy has been effectively used for the metal-free C–H/C–H coupling of benzothienyl sulfoxides with phenols to generate biaryl compounds. nih.govjst.go.jp The process is initiated by activating the sulfoxide with an anhydride, such as trifluoroacetic anhydride (TFAA). nih.govjst.go.jp This forms an acylsulfonium ion, which is then attacked by the phenol (B47542) nucleophile at the sulfur atom to yield a phenoxy-substituted sulfonium intermediate (an interrupted Pummerer reaction). nih.gov This intermediate is primed to undergo a charge-accelerated nih.govnih.gov sigmatropic rearrangement. researchgate.net The rearrangement proceeds with dearomatization of both the benzothiophene and phenol rings to forge a new C–C bond, typically at the C3 position of the benzothiophene ring and the ortho-position of the phenol. nih.govsoton.ac.uk Subsequent rearomatization delivers the final 2-hydroxy-2'-sulfanylbiaryl product. jst.go.jp

The reaction cascade exhibits high regioselectivity, with the C–C bond forming selectively at the more electron-rich and less aromatic benzothiophene ring when alternative aromatic sulfoxides are used. nih.govjst.go.jp Computational studies indicate that the rate-determining step is the sigmatropic rearrangement, which proceeds through a boat-like transition state. jst.go.jp The initial interrupted Pummerer reaction to form the sulfonium intermediate is calculated to be reversible. jst.go.jp

Table 1: Synthesis of Biaryls via Interrupted Pummerer/ nih.govnih.gov Sigmatropic Rearrangement Cascade

| Sulfoxide Substrate | Phenol Partner | Product | Yield (%) | Reference |

| 2-Benzothienyl sulfoxide | Phenol | 2-(Benzo[b]thiophen-3-yl)phenol | 93 | nih.gov |

| 2-Benzothienyl sulfoxide | 2,6-Dimethylphenol | 2-(Benzo[b]thiophen-2-yl)-6-methylphenol | 80 | soton.ac.uk |

| 2-Benzothienyl 4-tolyl sulfoxide | Phenol | 2-(4-Methylphenylsulfinyl)benzo[b]thiophen-3-yl)phenol | 85 | nih.govjst.go.jp |

| 2-Naphthyl sulfoxide | 2-Naphthol | [1,1'-Binaphthalene]-2,2'-diol | 90 | nih.govjst.go.jp |

This table summarizes the yields of various biaryl products synthesized using a cascade of an interrupted Pummerer reaction and a nih.govnih.gov sigmatropic rearrangement, demonstrating the versatility of the method with different aromatic sulfoxides and phenols.

Carbene transfer reactions provide a powerful method for constructing cyclopropane (B1198618) rings and other complex molecular architectures. nih.gov In the context of benzothienyl substrates, biocatalysis using engineered enzymes has emerged as a key strategy. nih.govresearchgate.net Specifically, engineered myoglobin (B1173299) and dehaloperoxidase variants have been developed as "carbene transferases" to catalyze the asymmetric intramolecular cyclopropanation of diazoester-functionalized benzothiophenes. nih.govresearchgate.net

These reactions are not known in nature and represent a new-to-nature transformation. nih.gov The process involves the reaction of a heme-containing enzyme with a diazo compound, such as ethyl diazoacetate (EDA), to form a reactive iron porphyrin carbene (IPC) intermediate. nih.govnih.gov This intermediate then transfers the carbene moiety to an olefin. In this intramolecular case, the olefin is part of the benzothienyl substrate itself. nih.gov

By evolving two different carbene transferases, complementary regioselectivity has been achieved, allowing for the stereoselective cyclization of benzothienyl substrates bearing the diazo ester group at either the C2 or C3 position. nih.govresearchgate.net This leads to the formation of unique sp³-rich tetracyclic scaffolds. nih.gov Mechanistic studies combining crystallography and density functional theory (DFT) calculations suggest a stepwise diradical pathway. nih.gov The IPC intermediate reacts with the benzothiophene double bond to form a radical intermediate, which then undergoes rapid C–C bond formation to close the cyclopropane ring. nih.gov

Nucleophilic and Electrophilic Reactions of Benzothienyl Sulfides

The reactivity of benzothienyl sulfides is dictated by two main features: the nucleophilicity of the sulfur atom and the aromaticity of the benzothiophene ring system. Sulfur is significantly more nucleophilic than oxygen, a property that allows sulfides to readily participate in reactions not typically seen with their ether analogs. libretexts.orglibretexts.org

A characteristic reaction of sulfides is their nucleophilic attack on alkyl halides to form ternary sulfonium salts. libretexts.orglibretexts.orgyoutube.com This S-alkylation occurs because the sulfur atom, being large and polarizable, is an excellent nucleophile even when neutral. youtube.com The resulting sulfonium ion is a useful intermediate, as the sulfur-bound alkyl groups become susceptible to subsequent nucleophilic attack, making the sulfonium salt an effective alkylating agent. libretexts.orgyoutube.com

The sulfide moiety itself can undergo oxidation. Mild oxidation, for instance with hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA), converts the sulfide first to a benzothienyl sulfoxide and, upon further oxidation, to the corresponding sulfone. vulcanchem.comyoutube.com This transformation is crucial as it provides access to the sulfoxide precursors needed for the rearrangement reactions discussed in section 3.2.

The benzothiophene ring system generally undergoes electrophilic aromatic substitution. msu.edu While the sulfide group can influence the reactivity and regioselectivity, reactions such as halogenation, nitration, and Friedel-Crafts acylation can be performed on the aromatic core, typically under electrophilic conditions. msu.educdnsciencepub.com The specific site of substitution on the benzene (B151609) or thiophene (B33073) portion of the fused ring system depends on the reaction conditions and the directing effects of the sulfide group and any other substituents present.

Radical-Mediated Pathways in Benzothienyl Derivative Synthesis

Radical reactions offer unique pathways for the synthesis and functionalization of complex organic molecules, including benzothienyl derivatives. nih.gov These reactions often proceed under mild conditions and can enable bond formations that are challenging via ionic pathways. rsc.org

Furthermore, iodine-mediated reactions provide a metal-free pathway for constructing fused sulfur heterocycles. researchgate.net The reaction of 1,1-diarylethylenes with elemental sulfur and iodine can produce nih.govbenzothiopheno[2,3-b] nih.govbenzothiophene derivatives. researchgate.net The mechanism likely involves radical intermediates, where iodine facilitates the formation of thiyl radicals from elemental sulfur, which then engage in a cascade of C–H functionalization and C–S bond-forming steps. researchgate.net

Radical addition-cyclization cascades are also a powerful tool. In a general sense, a radical (e.g., a trifluoromethyl radical generated from Togni's reagent) can add to an alkyne, generating a vinyl radical. mdpi.com If appropriately positioned, this radical can undergo cyclization onto an aromatic ring, a process known as ipso-cyclization, to form new ring systems. mdpi.com Such strategies can be adapted to create complex benzothienyl-containing structures by designing substrates where the benzothiophene moiety participates in the radical cascade.

Theoretical and Computational Investigations of Benzothienyl Sulfide Systems

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic makeup and chemical reactivity of benzothienyl sulfide (B99878) derivatives. These computational approaches model the behavior of electrons within the molecule, providing a basis for predicting a wide range of chemical phenomena.

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for investigating the electronic structure and reactivity of organic molecules, including benzothienyl sulfide systems. DFT calculations have been instrumental in understanding reaction mechanisms, electronic properties, and molecular geometries.

One key application of DFT is in elucidating the mechanisms of catalytic reactions involving benzothienyl sulfides. For instance, in palladium-catalyzed C-S coupling reactions, DFT studies have revealed a two-step oxidative addition mechanism. The initial insertion of the palladium(0) catalyst into a carbon-halogen bond is followed by a nucleophilic attack by the sulfur atom. DFT calculations have determined the activation energies for these steps, identifying the rate-determining step and providing valuable information for optimizing catalyst design and improving reaction efficiency. vulcanchem.com

DFT is also employed to study the electronic properties of this compound derivatives, which are relevant to their potential applications in organic electronics. These calculations can determine the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. researchgate.net The HOMO-LUMO gap is a critical parameter that influences the electronic and optical properties of a material. For example, this compound derivatives have been shown to possess a narrow bandgap, which is a desirable characteristic for organic semiconductors. vulcanchem.com

Furthermore, DFT calculations are used to analyze the charge distribution within a molecule through methods like molecular electrostatic potential (MEP) and population analysis. orientjchem.org MEP maps visualize the electrostatic potential on the electron density surface, highlighting regions susceptible to electrophilic or nucleophilic attack. orientjchem.org This information is crucial for predicting the reactivity of different sites within the this compound scaffold. Population analysis, on the other hand, quantifies the charge distribution, which influences molecular properties such as dipole moment and polarizability. orientjchem.org

Recent research has also utilized DFT to investigate the adsorption mechanisms of sulfide-containing molecules on various surfaces. mdpi.com These studies provide insights into the interactions between the sulfur atom of the sulfide and the surface, which is important for applications in catalysis and materials science. mdpi.com The development of new functionals and the inclusion of dispersion corrections have improved the accuracy of DFT calculations, making them a reliable tool for studying a wide range of properties of this compound systems. mdpi.com

Table 1: Calculated Activation Energies in Pd-Catalyzed C-S Coupling

| Reaction Step | Activation Energy (ΔG‡) (kcal/mol) |

| Pd(0) insertion into C-I bond | 18.3 vulcanchem.com |

| Sulfur nucleophilic attack | 12.1 vulcanchem.com |

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, offer a high level of theory for gaining deep mechanistic insights into the reactions of this compound systems. These computationally intensive methods are particularly valuable for studying reaction pathways, transition states, and the energetics of complex chemical transformations. nist.gov

For example, ab initio molecular orbital calculations have been used to investigate the energetics and mechanisms of reactions involving sulfide ions. nist.gov These studies can accurately predict the structures of intermediates and transition states along a reaction coordinate. nist.gov By calculating the energy barriers for different possible pathways, researchers can determine the most likely mechanism. nist.gov For instance, in reactions involving nucleophilic attack by a sulfide, ab initio methods can elucidate the role of the solvent and substituents on the reaction rate and selectivity. nist.gov

Ab initio studies have also been crucial in understanding the dissociative chemisorption of sulfur-containing compounds on metal surfaces. rsc.org These calculations can model the breaking of S-H bonds and the formation of new bonds between sulfur and the metal surface. rsc.org By mapping the potential energy surface, these methods can identify the minimum energy pathways for such reactions and calculate the activation energies. rsc.org This information is vital for understanding the fundamental processes involved in catalysis and surface passivation. rsc.org

Furthermore, ab initio quantum electrodynamics coupled cluster methods have been developed to study the behavior of molecules under strong light-matter coupling, a scenario relevant to photochemistry. aps.org While these methods are computationally demanding, they provide a highly accurate description of electron-photon interactions and can predict how light can alter chemical reactivity and reaction pathways. aps.org

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecules, providing detailed insights into conformational changes and intermolecular interactions. By simulating the motion of atoms and molecules over time, MD can reveal the dynamic processes that govern the structure and function of this compound systems. mpg.de

A primary application of MD simulations is in conformational analysis. Molecules are not static entities but rather exist as an ensemble of different conformations. MD simulations can explore the potential energy surface of a molecule and identify its preferred conformations in different environments, such as in solution or in the gas phase. mun.ca This is crucial for understanding how the three-dimensional structure of a this compound derivative might influence its biological activity or material properties. For instance, the binding of a drug molecule to its target receptor is often dependent on the molecule adopting a specific conformation. mun.ca

MD simulations are also used to investigate intermolecular interactions, such as those between a this compound derivative and a solvent or a biological macromolecule. nih.gov By explicitly modeling the surrounding environment, MD can provide a realistic picture of how these interactions influence the behavior of the molecule. For example, radial distribution functions can be calculated from MD trajectories to quantify the arrangement of solvent molecules around specific atoms in the solute. nih.govresearchgate.net This information is valuable for understanding solvation effects and their impact on reactivity and stability.

In the context of materials science, MD simulations can be used to model the self-assembly of this compound derivatives into larger structures. These simulations can provide insights into the packing of molecules in a crystal lattice or the formation of thin films, which is important for applications in organic electronics. vulcanchem.com The ability to predict how molecules will arrange themselves is critical for designing materials with desired charge transport properties.

Prediction of Spectroscopic Properties and Reaction Pathways

Computational methods play a crucial role in predicting and interpreting the spectroscopic properties of molecules, as well as in mapping out potential reaction pathways. numberanalytics.com These theoretical predictions are invaluable for identifying unknown compounds, understanding molecular structure, and elucidating reaction mechanisms. numberanalytics.com

The prediction of spectroscopic properties such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra is a common application of quantum chemical calculations. numberanalytics.com By calculating properties like nuclear shielding constants, vibrational frequencies, and electronic transition energies, it is possible to generate theoretical spectra that can be compared with experimental data. numberanalytics.comresearchgate.net This comparison can help to confirm the structure of a newly synthesized compound or to assign specific spectral features to particular structural elements. researchgate.net For example, time-dependent density functional theory (TD-DFT) is often used to predict UV-Vis absorption spectra, providing insights into the electronic transitions responsible for the observed colors of compounds. arxiv.org

Computational chemistry is also a powerful tool for exploring reaction pathways. By calculating the energies of reactants, products, intermediates, and transition states, it is possible to construct a potential energy surface for a given reaction. acs.org This surface provides a detailed map of the energy landscape of the reaction, allowing for the identification of the most favorable reaction pathway and the determination of the activation energy, which governs the reaction rate. acs.org Methods like the nudged elastic band (NEB) can be used to find the minimum energy path between reactants and products. rsc.org

These predictive capabilities are particularly useful in cases where experimental studies are difficult or dangerous to perform. They can also guide experimental work by suggesting promising reaction conditions or by helping to interpret complex experimental results. The synergy between computational prediction and experimental validation is a powerful approach for advancing our understanding of the chemistry of this compound systems.

Table 2: Computationally Predicted Spectroscopic Data

| Spectroscopic Technique | Predicted Parameter | Typical Application |

| NMR | Chemical shifts, coupling constants numberanalytics.com | Structure elucidation, functional group identification numberanalytics.com |

| IR | Vibrational frequencies numberanalytics.com | Functional group identification numberanalytics.com |

| UV-Vis | Electronic transition energies, absorption spectra numberanalytics.comarxiv.org | Characterization of optical properties, understanding electronic structure numberanalytics.comarxiv.org |

Advanced Spectroscopic Characterization of Benzothienyl Sulfide Compounds

Vibrational Spectroscopy for Structural Elucidation (IR, Raman, SERS)

Vibrational spectroscopy, encompassing Infrared (IR), Raman, and Surface-Enhanced Raman Spectroscopy (SERS), provides profound insights into the molecular structure of benzothienyl sulfide (B99878) compounds. These techniques probe the vibrational modes of molecules, which are sensitive to bond strength, molecular geometry, and the chemical environment, thus offering a detailed structural fingerprint.

Infrared (IR) Spectroscopy IR spectroscopy measures the absorption of infrared radiation by a molecule, exciting its vibrational modes. For benzothienyl sulfide, IR spectra are particularly useful for identifying characteristic functional groups. The stretching vibration of the C-S bond typically appears in the region of 600-800 cm⁻¹. The precise position of this band can be influenced by the substitution pattern on the benzothiophene (B83047) ring system. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the C=C stretching vibrations of the fused aromatic rings give rise to a series of bands in the 1400-1650 cm⁻¹ region. The out-of-plane C-H bending vibrations, found between 700 and 900 cm⁻¹, are highly characteristic of the substitution pattern on the benzene (B151609) and thiophene (B33073) rings.

Raman Spectroscopy Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While IR activity depends on a change in the dipole moment, Raman activity arises from a change in the polarizability of the molecule. The C-S bond, being relatively polarizable, often yields a distinct Raman signal. The S-S stretching mode in related disulfide compounds, if present as an impurity or degradation product, would be expected around 470-520 cm⁻¹ and is typically strong in Raman spectra but weak in IR. electrochem.orgresearchgate.net The aromatic ring vibrations also produce strong and sharp bands in the Raman spectrum, providing detailed information about the skeletal structure of the benzothienyl moiety. The combination of IR and Raman spectroscopy is powerful, as their complementary selection rules can provide a more complete vibrational assignment. mdpi.com

Surface-Enhanced Raman Spectroscopy (SERS) SERS is an advanced technique that dramatically enhances the Raman signal of molecules adsorbed onto a nanostructured metal surface, typically gold or silver. rsc.orgrsc.org This enhancement allows for the detection of trace amounts of this compound compounds. The SERS effect is short-ranged, meaning that the enhancement is greatest for the parts of the molecule closest to the surface. nsf.gov For this compound, the sulfur atom's affinity for gold and silver surfaces makes SERS a particularly suitable technique. rsc.org The resulting spectrum can provide information on the orientation of the molecule on the surface. For instance, enhancement of the ring vibrational modes might suggest a flat orientation, while enhancement of modes involving the sulfide group could indicate that the molecule is anchored to the surface via the sulfur atom.

The table below summarizes the characteristic vibrational frequencies expected for this compound based on data from related sulfur-containing aromatic compounds.

| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Notes |

| Aromatic C-H Stretch | 3000 - 3100 | 3000 - 3100 | Appears as a series of weak to medium bands. |

| Aromatic C=C Stretch | 1400 - 1650 | 1400 - 1650 | Multiple sharp bands characteristic of the fused ring system. |

| C-S Stretch | 600 - 800 | 600 - 800 | Position is sensitive to the electronic environment and conformation. Can be weak in IR but is often more prominent in Raman spectra. researchgate.net |

| Aromatic C-H Out-of-Plane Bend | 700 - 900 | 700 - 900 | Strong bands in IR; their specific positions are highly indicative of the substitution pattern on the benzothiophene ring. |

| Ring Breathing/Deformation | 800 - 1200 | 800 - 1200 | A complex region of the spectrum with multiple bands corresponding to skeletal vibrations of the benzothiophene ring system. |

Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of this compound compounds in solution. It provides detailed information about the carbon-hydrogen framework, the chemical environment of individual atoms, and the connectivity within the molecule.

¹H NMR Spectroscopy Proton (¹H) NMR spectroscopy reveals the number of different types of protons, their chemical environment, and their proximity to other protons. For benzothienyl sulfides, the protons on the aromatic rings typically resonate in the downfield region, generally between 7.0 and 8.5 ppm. The exact chemical shifts are highly dependent on the substitution pattern and the electronic influence of the sulfide group and any other substituents. Protons on the thiophene ring moiety often appear at slightly different chemical shifts compared to those on the benzene ring. Spin-spin coupling between adjacent protons (vicinal coupling) provides crucial information about the substitution pattern on each ring, with coupling constants (J-values) typically in the range of 7-9 Hz for ortho-protons, 2-3 Hz for meta-protons, and <1 Hz for para-protons.

¹³C NMR Spectroscopy Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of the molecule. The aromatic carbons of the this compound framework resonate in the region of approximately 120-150 ppm. The carbon atom directly attached to the sulfur atom (C-S) experiences a specific shielding or deshielding effect, causing its signal to appear at a characteristic chemical shift. Quaternary carbons, such as those at the fusion of the two rings, can be identified by their lower intensity and lack of signal in DEPT (Distortionless Enhancement by Polarization Transfer) experiments.

Advanced NMR Techniques Two-dimensional (2D) NMR techniques are routinely employed to unambiguously assign the complex spectra of substituted benzothienyl sulfides.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, allowing for the mapping of proton connectivity within the individual rings of the benzothienyl system.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached, enabling the definitive assignment of both ¹H and ¹³C signals for all C-H units.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. It is particularly powerful for establishing the connectivity across quaternary carbons and between different parts of the molecule, such as linking substituents to the correct position on the this compound core.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals protons that are close to each other in space, regardless of whether they are bonded. This is useful for determining the three-dimensional structure and conformation of flexible side chains attached to the this compound nucleus.

The following table presents typical chemical shift ranges for this compound compounds.

| Nucleus | Type of Atom | Typical Chemical Shift (ppm) | Notes |

| ¹H | Aromatic (Benzene Ring) | 7.0 - 8.0 | Specific shifts and coupling patterns depend on the substitution. |

| ¹H | Aromatic (Thiophene Ring) | 7.2 - 8.5 | Protons alpha to the thiophene sulfur are typically the most downfield. |

| ¹³C | Aromatic C-H | 120 - 135 | The chemical environment is influenced by substituents. |

| ¹³C | Aromatic C-S | 125 - 145 | The carbon atom directly bonded to the sulfide sulfur. |

| ¹³C | Aromatic Quaternary Carbons | 130 - 150 | Includes the carbons at the ring fusion. |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

Electronic spectroscopy, including UV-Visible (UV-Vis) absorption and fluorescence spectroscopy, probes the electronic transitions within a molecule and is highly sensitive to the conjugated π-system of this compound compounds. These techniques are valuable for characterizing their electronic structure, confirming identity, and quantifying their concentration.

UV-Visible Spectroscopy The UV-Vis spectrum of a this compound arises from the promotion of electrons from lower-energy molecular orbitals (like π and n orbitals) to higher-energy anti-bonding orbitals (π*). The fused aromatic rings of the benzothiophene core create an extended π-conjugated system, which typically results in strong absorption bands in the ultraviolet region (200-400 nm).

Commonly observed transitions include:

π → π transitions:* These are typically high-energy, intense absorptions and are characteristic of the aromatic system. Multiple bands may be observed, corresponding to different electronic transitions within the benzothiophene framework. The position and intensity of these bands are sensitive to the nature and position of substituents on the rings.

n → π transitions:* These transitions involve the non-bonding lone pair electrons on the sulfur atom. They are generally much weaker in intensity than π → π* transitions and may be observed as a shoulder on the main absorption bands or be obscured by them entirely.

The solvent environment can influence the position of these absorption maxima (λ_max). Polar solvents may cause shifts in the absorption bands (solvatochromism) due to stabilization of the ground or excited states, providing further information about the electronic nature of the molecule.

Fluorescence Spectroscopy Fluorescence is the emission of light from a molecule after it has absorbed light and reached an excited electronic state. For a molecule to be fluorescent, it must have a rigid, planar structure and an extended conjugated system, characteristics often found in this compound derivatives.

Upon excitation at a wavelength corresponding to an absorption band, fluorescent benzothienyl sulfides will emit light at a longer wavelength (a lower energy). The difference between the absorption maximum (λ_abs) and the emission maximum (λ_em) is known as the Stokes shift. The fluorescence spectrum is often a mirror image of the lowest energy absorption band.

The fluorescence properties, including the emission wavelength, quantum yield (the efficiency of the fluorescence process), and lifetime of the excited state, are highly sensitive to the molecular structure and the local environment. Factors such as solvent polarity, pH, and the presence of quenchers can significantly alter the fluorescence emission. This sensitivity makes fluorescence spectroscopy a powerful tool for probing intermolecular interactions and for developing fluorescent sensors based on the this compound scaffold.

The table below provides representative electronic transition data for this compound systems.

| Spectroscopic Parameter | Typical Range | Transition Type | Notes |

| Absorption Max (λ_max) | 230 - 350 nm | π → π | Intense absorption bands related to the conjugated benzothiophene system. |

| Molar Absorptivity (ε) | 10,000 - 50,000 M⁻¹cm⁻¹ | π → π | High values indicate a strongly allowed electronic transition. |

| Emission Max (λ_em) | 350 - 500 nm | Fluorescence | Dependent on the specific structure and solvent; occurs at a longer wavelength than absorption. |

| Stokes Shift | 50 - 150 nm | - | The energy difference between the absorption and emission maxima. |

X-ray Based Spectroscopic Techniques (XAS, XPS, X-ray Diffraction)

X-ray based techniques provide direct information about elemental composition, oxidation states, and the precise three-dimensional arrangement of atoms in the solid state, offering an unparalleled level of structural detail for this compound compounds.

X-ray Absorption Spectroscopy (XAS) XAS is a powerful element-specific technique that can probe the local geometric and electronic structure around a selected atom. For benzothienyl sulfides, tuning the X-ray energy to the sulfur K-edge allows for a detailed investigation of the sulfur atom's environment. The X-ray Absorption Near Edge Structure (XANES) region of the spectrum is sensitive to the oxidation state and coordination chemistry of the sulfur atom. This can be used, for example, to distinguish a sulfide from its oxidized forms, such as a sulfoxide (B87167) or sulfone. The Extended X-ray Absorption Fine Structure (EXAFS) region provides information about the coordination number and distances to neighboring atoms, allowing for the precise determination of S-C bond lengths.

X-ray Photoelectron Spectroscopy (XPS) XPS is a surface-sensitive technique that provides information on the elemental composition and chemical states of atoms on the surface of a material. When analyzing a solid sample or a thin film of a this compound derivative, XPS can confirm the presence of carbon, sulfur, and other expected elements. More importantly, high-resolution scans of the S 2p and C 1s core levels provide chemical state information. The binding energy of the S 2p electrons is characteristic of the sulfide functional group (~163-165 eV). The presence of higher binding energy components could indicate surface oxidation to sulfoxide or sulfone species. The C 1s spectrum can often be resolved into components representing C-C/C-H bonds and the C-S bond, providing further confirmation of the molecular structure at the surface.

X-ray Diffraction (XRD) Single-crystal X-ray diffraction is the definitive method for determining the complete three-dimensional structure of a molecule in the solid state. If a suitable single crystal of a this compound compound can be grown, XRD analysis can provide precise measurements of bond lengths, bond angles, and torsion angles. This technique reveals the exact conformation of the molecule, the planarity of the benzothiophene ring system, and the details of intermolecular interactions, such as π-π stacking or hydrogen bonding, that govern the crystal packing. This information is invaluable for understanding structure-property relationships and for validating computational models.

The table below summarizes the type of information obtained from these X-ray techniques.

| Technique | Information Obtained | Application to this compound |

| X-ray Absorption (XAS) | Local electronic structure, oxidation state, coordination number, bond distances. | Probing the sulfur environment, determining S-C bond lengths, and identifying the oxidation state (sulfide vs. sulfoxide/sulfone). |

| X-ray Photoelectron (XPS) | Surface elemental composition, chemical and oxidation states. | Confirming elemental makeup on a surface, verifying the sulfide chemical state, and detecting surface oxidation. |

| X-ray Diffraction (XRD) | 3D molecular structure, bond lengths, bond angles, crystal packing. | Unambiguously determining the solid-state structure, conformation, and intermolecular interactions. |

Hyphenated and Advanced Data Analysis Techniques (e.g., Chemometrics)

To handle the complexity and volume of data generated by modern spectroscopic methods, hyphenated techniques and advanced data analysis, such as chemometrics, are increasingly employed in the study of this compound compounds.

Hyphenated Techniques Hyphenated techniques physically couple a separation method with a spectroscopic detection method, providing enhanced analytical power.

Gas Chromatography-Mass Spectrometry (GC-MS): This is a cornerstone technique for the analysis of volatile and thermally stable this compound derivatives. The gas chromatograph separates the components of a mixture, and the mass spectrometer provides mass information for each component, allowing for identification and quantification. The fragmentation pattern observed in the mass spectrum provides a molecular fingerprint that is highly characteristic of the specific this compound isomer.

Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile or thermally sensitive benzothienyl sulfides, LC-MS is the preferred method. The liquid chromatograph separates the compounds, which are then ionized and analyzed by the mass spectrometer.

LC-NMR: This technique couples a liquid chromatograph to an NMR spectrometer. It allows for the acquisition of complete NMR spectra of individual components of a mixture as they are separated, enabling unambiguous structure elucidation without the need for prior isolation.

GC-IR: This method couples a gas chromatograph with an FTIR spectrometer, providing infrared spectra of the separated compounds in the gas phase. This can be useful for distinguishing between isomers that may have similar mass spectra but different vibrational spectra.

Chemometrics Chemometrics involves the use of mathematical and statistical methods to extract meaningful information from complex chemical data. In the context of spectroscopic analysis of benzothienyl sulfides, chemometrics can be applied in several ways:

Multivariate Calibration: Techniques like Principal Component Regression (PCR) and Partial Least Squares (PLS) regression are used to build predictive models from spectroscopic data (e.g., IR or Raman spectra). nih.gov These models can be used to quantify the concentration of a specific this compound in a complex matrix, even in the presence of interfering species.

Pattern Recognition and Classification: Methods such as Principal Component Analysis (PCA) and Hierarchical Cluster Analysis (HCA) can be used to explore and visualize complex datasets. For example, PCA could be used to differentiate between different batches of a this compound product based on subtle variations in their spectroscopic profiles, potentially identifying differences in purity or isomeric composition.

Spectral Deconvolution: When spectra from multiple components overlap, chemometric algorithms can be used to resolve the mixture into the spectra of the pure components and their relative contributions. This is particularly useful in reaction monitoring where the spectra of reactants, intermediates, and products are superimposed.

The use of these advanced techniques allows for a more comprehensive and robust characterization of this compound compounds, enabling everything from detailed structural analysis of complex mixtures to quality control and process monitoring. rsc.orgnih.gov

Applications of Benzothienyl Sulfide Derivatives in Advanced Materials Science

Organic Semiconductors and Electronic Devices

The unique electronic properties of benzothienyl sulfide (B99878) derivatives have positioned them as leading materials for organic semiconductors. mdpi.com Their chemical versatility allows for the fine-tuning of molecular arrangement and electronic characteristics, leading to applications in various electronic devices. mdpi.comunibo.it

The mdpi.combenzothieno[3,2-b]benzothiophene (BTBT) structure, consisting of four fused aromatic rings, is a highly favorable core for semiconductors in Organic Field-Effect Transistors (OFETs). mdpi.com This structural framework promotes significant π-orbital overlap in the solid state, which is essential for efficient charge transport. mdpi.com BTBT-based molecules have been extensively used to create both p-type (hole-transporting) and, more recently, n-type (electron-transporting) organic semiconductors. mdpi.comresearchgate.net

Researchers have synthesized and characterized numerous BTBT derivatives to optimize their performance in OFETs. For instance, new p-type BTBT-based small molecules have been developed that exhibit good solution processability and ambient stability. mdpi.com When integrated into OFETs using techniques like the solution-shearing method, these materials demonstrate reliable p-channel characteristics. mdpi.com A significant breakthrough has also been the development of the first n-type BTBT-based semiconductor, D(PhFCO)-BTBT, which was synthesized via a transition-metal-free process. agu.edu.trresearchgate.net This demonstrates the versatility of the BTBT core for creating both types of charge-carrying materials, which is crucial for developing complementary logic circuits. researchgate.net

The performance of these materials in OFETs is often characterized by their charge carrier mobility and the on/off current ratio.

| Compound | Device Type | Fabrication Method | Charge Carrier Mobility (cm²/Vs) | On/Off Ratio | Source |

|---|---|---|---|---|---|

| Compound 1 (BTBT derivative) | p-channel OFET | Solution-Shearing | ~0.03 | ~10⁶ | mdpi.com |

| D(PhFCO)-BTBT | n-channel OFET | Physical Vapor Deposition | up to ~0.6 | >10⁷–10⁸ | agu.edu.trresearchgate.net |

| 2,7-dioctyl-BTBT (polymorph) | p-channel OFET | Aligned Thin Film | 43 | Not Specified | d-nb.info |

Charge carrier mobility is a critical parameter for semiconductor performance, and in BTBT derivatives, it is profoundly influenced by the material's solid-state packing and molecular structure. d-nb.inforsc.org High mobility is achieved through strong intermolecular π-orbital coupling. mdpi.com A common and favorable arrangement is the herringbone packing motif, which facilitates efficient two-dimensional (2D) charge transport from the source to the drain electrode in an OFET. agu.edu.trresearchgate.net

Several strategies are employed to modulate and enhance charge carrier mobility:

Side-Chain Engineering : The length and isomerism of alkyl side-chains attached to the BTBT core critically control the intrinsic disorder and molecular ordering of the material. d-nb.inforsc.org Longer alkyl chains can lead to improved balance between different transport directions, ultimately enhancing charge-carrier mobility. rsc.org For example, a strikingly high interfacial mobility of 170 cm² V⁻¹ s⁻¹ was measured for 2,7-didodecyl mdpi.combenzothieno[3,2-b] mdpi.combenzothiophene (B83047), highlighting the profound impact of side-chain structure. d-nb.info

Core Modification : The electronic properties of the BTBT core can be directly altered through chemical modification. One effective method is sulfur oxidation. mdpi.com Oxidizing the electron-donating thienyl sulfur atom transforms it into a strong electron-accepting sulfonyl group. mdpi.com This significantly alters the material's internal reorganization energy, which dictates the energy barrier for charge hopping between molecules. mdpi.com For instance, studies on 2,7-diBr-BTBT and its oxidized forms showed that oxidation could shift the material's preference from balanced hole/electron transport to being more favorable for either electron or hole transport, depending on the degree of oxidation. mdpi.com

Functionalization : Attaching different functional groups allows for the fine-tuning of frontier orbital energy levels (HOMO and LUMO). agu.edu.tr For the n-type D(PhFCO)-BTBT, the introduction of in-plane carbonyl units helps to stabilize the LUMO, facilitating electron injection and transport. agu.edu.trresearchgate.net

These modulation strategies allow for the rational design of BTBT derivatives with tailored electronic properties for specific high-performance applications. mdpi.comd-nb.info

Photoswitchable Fluorophores and Optoelectronic Materials

Benzothienyl sulfide derivatives are integral components in the design of advanced photoswitchable materials, particularly within the diarylethene class of photochromic compounds. researchgate.net These materials can reversibly change their chemical structure and, consequently, their physical properties (such as color and fluorescence) upon irradiation with light of specific wavelengths. researchgate.net This capability makes them highly valuable for optoelectronic devices, optical data storage, and molecular switches. researchgate.net

The core principle involves a light-induced reversible transformation between two isomers: a colorless open-ring form and a colored closed-ring form. Oxidized bis(benzothienyl)thiophene derivatives have been synthesized as part of diarylethene photoswitches. researchgate.net The benzothienyl units serve as the aryl moieties that undergo cyclization and cycloreversion reactions. By incorporating these photoswitchable diarylethene units, which contain benzothienyl groups, into a larger molecular system with a fluorophore, it is possible to control the fluorescence emission with light. This process, often based on Förster Resonance Energy Transfer (FRET) or other quenching mechanisms, allows the fluorescence to be turned "on" or "off" reversibly. bohrium.com

The development of such photoswitchable fluorophores is a key area of research for applications in super-resolution microscopy and biological imaging, where precise spatiotemporal control over fluorescence is required. bohrium.comnih.govnih.gov

Molecular Design Principles for Tailored Material Properties

The successful application of this compound derivatives in advanced materials stems from a set of well-established molecular design principles that allow for the precise tailoring of their properties. These principles focus on manipulating the electronic structure, solid-state packing, and energy levels of the molecules.

Donor-Acceptor (D-A) Approach : This is one of the most effective strategies for tuning the optoelectronic properties of conjugated materials. polyu.edu.hkresearchgate.net By combining electron-donating (D) and electron-accepting (A) units within the same molecule, the HOMO and LUMO energy levels can be precisely controlled, which in turn determines the material's band gap. polyu.edu.hk For example, the electron-donating diphenylamine (B1679370) group can be paired with an electron-accepting benzothiadiazole unit to create materials with specific emission colors for optoelectronic applications. researchgate.net

Control of Intermolecular Interactions : The performance of organic semiconductors is highly dependent on how molecules pack in the solid state. agu.edu.tr The design of the molecular structure directly influences these interactions. Key factors include:

Fused, Rigid π-Systems : The rigid and coplanar structure of the BTBT core facilitates charge carrier delocalization and strong intermolecular interactions, which are beneficial for charge transport. agu.edu.tr

Side-Chain Modification : As discussed previously, the strategic placement and chemical nature of side chains are used to guide the self-assembly of molecules into well-ordered domains with favorable packing motifs (e.g., herringbone) for efficient charge transport. d-nb.inforsc.org

Tuning Frontier Orbitals via Functionalization : The introduction of specific functional groups is a powerful tool for modifying the electronic landscape of the core molecule. agu.edu.tr For example, sulfur oxidation within the BTBT core transforms the sulfur from an electron-donating group into a potent electron-accepting group, which significantly lowers the energy levels of the frontier molecular orbitals. mdpi.com Similarly, theoretical calculations are often used to predict how different structural subunits will influence the HOMO and LUMO levels, guiding the synthesis of materials with desired electronic properties like a stabilized LUMO for n-type conduction. rsc.orgresearchgate.net

Enhancing π-Conjugation : Extending the π-conjugated system of the molecule is another strategy to improve performance. polyu.edu.hk This can enhance light absorption and delocalize charge carriers more effectively. However, this must be balanced with maintaining processability and achieving the desired molecular packing.

By systematically applying these principles, scientists can design and synthesize novel this compound-based materials with properties optimized for specific applications, from high-mobility transistors to efficient photoswitches. mdpi.comnih.gov

Benzothienyl Sulfide As a Core Building Block in Complex Chemical Synthesis

Strategic Integration into Polycyclic and Supramolecular Frameworks

The rigid, planar structure of the benzothiophene (B83047) core makes benzothienyl sulfide (B99878) derivatives ideal candidates for incorporation into larger, conjugated systems. This is particularly evident in the synthesis of polycyclic aromatic hydrocarbons and materials for organic electronics.

A key example is the construction of rsc.orgbenzothieno[3,2-b] rsc.orgbenzothiophene (BTBT) scaffolds, which are polycyclic frameworks recognized for their utility as molecular semiconductors. rsc.org A modular synthetic strategy allows for the creation of a library of unsymmetrical BTBT materials from readily available coupling partners. rsc.org This approach enables the tuning of functional groups on the BTBT core, which in turn modulates the molecular orbital energy levels and the solid-state assembly of the molecules. rsc.org The ability to control solid-state packing through strategic functionalization is a cornerstone of supramolecular chemistry, where non-covalent interactions dictate the macroscopic properties of a material. By altering substituents on the benzothienyl sulfide-derived framework, researchers can influence the intermolecular organization and, consequently, the charge transport properties in organic transistors. rsc.org

The development of H₂S-releasing hydrogels from self-assembling aromatic peptide amphiphiles (APAs) further illustrates the role of sulfur-containing aromatic units in supramolecular chemistry. nih.gov In these systems, while not directly this compound, the principles of self-assembly are guided by hydrogen bonding and π-π stacking of aromatic cores. nih.gov This demonstrates how the aromatic nature of scaffolds like this compound can be exploited to create organized, functional supramolecular structures. nih.gov Similarly, the synthesis of N-containing polycyclic compounds through radical cascade cyclizations showcases methods for rapidly building complex frameworks, a strategy applicable to this compound derivatives. rsc.org

Table 1: Synthesis and Properties of Unsymmetrical BTBT Scaffolds

| Synthetic Strategy | Key Reactions | Tunable Properties | Application |

|---|---|---|---|

| Modular approach using different coupling partners | Pummerer CH–CH-type cross-coupling, Newman–Kwart reaction | Functional groups, Solid-state assembly, Molecular orbital energy levels | Organic molecular semiconductors for transistors |

Modular Synthesis and Fragment-Based Approaches

The concept of modularity is central to modern chemical synthesis, allowing for the efficient creation of diverse compound libraries for screening and optimization. This compound is well-suited for such strategies. A modular approach to unsymmetrical BTBT derivatives, for instance, provides a platform to systematically study structure-property relationships in molecular semiconductors. rsc.org This method allows different functional groups to be "plugged in" to the core scaffold, generating a range of materials whose properties can be correlated with their specific chemical structures. rsc.org

This modularity aligns with the principles of fragment-based drug discovery (FBDD), an innovative approach in medicinal chemistry. FBDD involves identifying small, low-molecular-weight fragments that bind weakly to a biological target. frontiersin.org These initial hits are then grown or linked together to create more potent, drug-like molecules. frontiersin.orgijddd.com The this compound core represents a potential fragment that could be included in screening libraries. Its defined structure and capacity for synthetic elaboration at various positions make it an attractive starting point for developing more complex molecules tailored to bind specific protein targets. rsc.org FBDD offers advantages over traditional high-throughput screening by exploring chemical space more efficiently and reducing screening costs.

Table 2: Principles of Modular and Fragment-Based Synthesis

| Approach | Core Concept | Advantages | Relevance of this compound |

|---|---|---|---|

| Modular Synthesis | Combining pre-synthesized building blocks (modules) to create a diverse library of compounds. rsc.org | Efficiency, systematic study of structure-property relationships. rsc.org | Can act as a core module for creating libraries of materials (e.g., BTBTs). rsc.org |

| Fragment-Based Drug Discovery (FBDD) | Identifying small fragments that bind to a target, then optimizing them into potent leads. frontiersin.org | Efficient exploration of chemical space, higher hit quality. | The rigid scaffold can serve as a starting fragment for inhibitor design. |

Enabling Access to Stereochemically Rich Molecular Scaffolds

Beyond planar, polycyclic systems, the sulfur atom in sulfide derivatives plays a crucial role in asymmetric synthesis, enabling the creation of molecules with precise three-dimensional arrangements. This is often achieved by using a chiral auxiliary—a stereogenic group that is temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. wikipedia.org

Sulfur-based chiral auxiliaries are particularly effective for several reasons. The sulfur atom can coordinate to Lewis acids, promoting highly ordered transition states, and the steric differences between its substituents (including the lone pair of electrons) allow for excellent facial differentiation. illinois.edu While this compound itself is not chiral, it can be derivatized to create chiral auxiliaries that guide stereoselective transformations.

Sulfur-containing auxiliaries, such as thiazolidinethiones and oxazolidinethiones derived from amino acids, have demonstrated superior performance in key stereoselective reactions. scielo.org.mxresearchgate.net These include aldol (B89426) reactions, Michael additions, and alkylation reactions, which are fundamental for establishing new stereocenters. wikipedia.orgscielo.org.mx For example, oxazolidinone auxiliaries, popularized by David A. Evans, use steric hindrance from their substituents to direct the approach of reagents, leading to high diastereoselectivity in the formation of new carbon-carbon bonds. wikipedia.org After the desired stereochemistry is set, the auxiliary can be cleaved and recovered for future use. wikipedia.orgsigmaaldrich.com The principles demonstrated by these sulfur-based auxiliaries are directly applicable to chiral derivatives of this compound, positioning them as valuable tools for accessing stereochemically rich and complex molecular scaffolds. nih.gov

Table 3: Common Stereoselective Reactions Employing Sulfur-Based Chiral Auxiliaries

| Reaction Type | Auxiliary Class Example | Stereochemical Outcome | Reference |

|---|---|---|---|

| Aldol Reaction | Oxazolidinones / Thiazolidinethiones | Creation of two contiguous stereocenters with high diastereoselectivity. | wikipedia.orgscielo.org.mx |

| Alkylation Reaction | Pseudoephedrine Amides / Oxazolidinones | Diastereoselective formation of a new C-C bond alpha to a carbonyl group. | wikipedia.org |

| Michael Addition | Thiazolidinethiones | Asymmetric conjugate addition to an α,β-unsaturated system. | scielo.org.mxresearchgate.net |

| Diels-Alder Reaction | Oxazolidinones | Control of facial selectivity in [4+2] cycloadditions. | wikipedia.org |

Research in Benzothienyl Sulfide Derivatives for Medicinal Chemistry Non Clinical Contexts

Design and Synthesis of Benzothienyl Derivatives for Biological Studies

The design of benzothienyl sulfide (B99878) derivatives for biological screening is often guided by the structure of known active compounds or by computational modeling to predict interactions with biological targets. The synthesis of these derivatives can be achieved through various organic chemistry methodologies. A common approach involves the coupling of a functionalized benzothiophene (B83047) with a sulfur-containing moiety.

For instance, 2,3-disubstituted benzo[b]thiophenes, including those with a methylthio group, have been synthesized via an electrophilic cyclization reaction of o-alkynyl thioanisoles. nih.gov In a specific example, the synthesis of 3-(methylthio)-2-phenylbenzo[b]thiophene was achieved with a high yield. nih.gov The reaction of 1-(2-(methylthio)phenyl)-2-phenylethyne with dimethyl(methylthio)sulfonium (B1224233) tetrafluoroborate (B81430) in dichloromethane (B109758) at room temperature for 30 minutes resulted in the desired product in a 99% yield. nih.gov

Table 1: Synthesis of a Benzothienyl Sulfide Derivative

| Product | Starting Material | Reagents and Conditions | Yield |

|---|---|---|---|

| 3-(Methylthio)-2-phenylbenzo[b]thiophene | 1-(2-(Methylthio)phenyl)-2-phenylethyne | Dimethyl(methylthio)sulfonium tetrafluoroborate, Dichloromethane, Room Temperature, 30 min | 99% |

Data sourced from nih.gov

The versatility of synthetic routes allows for the introduction of a wide array of substituents on both the benzothiophene core and the sulfide-linked group. This chemical diversity is crucial for exploring the structure-activity relationships of these compounds.

Mechanisms of Molecular Interaction with Biological Targets (e.g., Enzymes, Receptors)

Understanding how this compound derivatives interact with biological targets at a molecular level is a key aspect of non-clinical research. These interactions are often studied using techniques such as enzyme assays and molecular docking simulations. While specific and extensive research on the molecular interactions of a broad range of this compound derivatives is not widely available in public literature, studies on structurally related benzothiazole (B30560) derivatives provide insights into the potential interaction mechanisms.